Cas no 16238-56-5 (Benz[a]anthracene,7-(bromomethyl)-12-methyl-)
16238-56-5 structure
Product Name:Benz[a]anthracene,7-(bromomethyl)-12-methyl-
Numero CAS:16238-56-5
MF:C20H15Br
MW:335.237104654312
CID:187594
PubChem ID:27767
Update Time:2025-04-19
Benz[a]anthracene,7-(bromomethyl)-12-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benz[a]anthracene,7-(bromomethyl)-12-methyl-
- 7-(bromomethyl)-12-methylbenzo[a]anthracene
- Benz(a)anthracene, 7-bromomethyl-12-methyl.
- 7-(Bromomethyl)-12-methylbenz(a)anthracene
- 7-(bromomethyl)-12-methyltetraphene
- 7-Brommethyl-12-methyl-benz< a> anthracen
- 7-BROMOMETHYL-12-METHYLBENZ(A)ANTHRACENE
- 7-bromomethyl-12-methylbenz[a]anthracene
- 7-Bromomethyl-12-methylbenzanthracen
- 7-Bromomethyl-12-methylbenzanthracene
- Benz(a)anthracene, 7-bromomethyl-12-methyl-
- BRN 2056479
- CCRIS 824
- ICR 502
- DTXSID3024651
- Q27109355
- 16238-56-5
- 7-(Bromomethyl)-12-methylbenzo[b]phenanthrene
- 7-BrMe-12-MeBA
- Benz(a)anthracene, 7-(bromomethyl)-12-methyl-
- 7-(BROMOMETHYL)-12-METHYLBENZ[A]ANTHRACENE
- CHEBI:20787
- OB11678893
- BROMOMETHYL-12-METHYLBENZ(A)ANTHRACENE, 7-
- 7-bromomethyl-12-methyltetraphene
- UNII-OB11678893
-
- Inchi: 1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3
- Chiave InChI: IBWBDNBSIFGSLW-UHFFFAOYSA-N
- Sorrisi: BrCC1C2C=CC=CC=2C(C)=C2C3C=CC=CC=3C=CC2=1
Proprietà calcolate
- Massa esatta: 334.03575
- Massa monoisotopica: 334.035713
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 21
- Conta legami ruotabili: 1
- Complessità: 365
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 1.3419 (rough estimate)
- Punto di ebollizione: 391.41°C (rough estimate)
- Punto di infiammabilità: 258.5°C
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 0
Benz[a]anthracene,7-(bromomethyl)-12-methyl- Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
16238-56-5 (Benz[a]anthracene,7-(bromomethyl)-12-methyl-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti